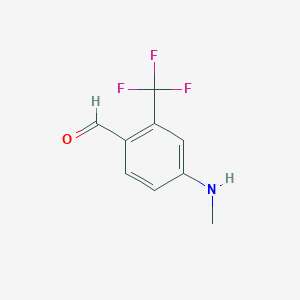

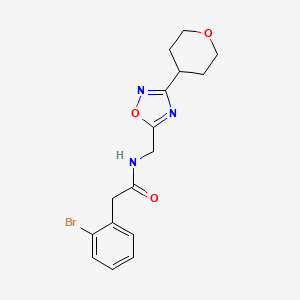

4-(Methylamino)-2-(trifluoromethyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Trifluoromethyl)benzaldehyde, also known as α,α,α-Trifluoro-p-tolualdehyde, is a chemical compound with the linear formula CF3C6H4CHO . It has a molecular weight of 174.12 .

Synthesis Analysis

While specific synthesis methods for 4-(Methylamino)-2-(trifluoromethyl)benzaldehyde were not found, trifluoromethylation is a common method used in the synthesis of similar compounds . Trifluoromethylation involves the addition of a trifluoromethyl group to a molecule and plays an important role in pharmaceuticals, agrochemicals, and materials .Molecular Structure Analysis

The linear formula for 4-(Trifluoromethyl)benzaldehyde is CF3C6H4CHO . This indicates that the molecule consists of a benzene ring (C6H4) with a trifluoromethyl group (CF3) and a formyl group (CHO) attached .Chemical Reactions Analysis

4-(Trifluoromethyl)benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . The Wittig reaction is a chemical reaction used to synthesize alkenes from aldehydes or ketones .Physical And Chemical Properties Analysis

4-(Trifluoromethyl)benzaldehyde is a clear colorless to yellow liquid . It has a molecular weight of 174.12 .Wissenschaftliche Forschungsanwendungen

Synthesis and Optical Properties of Metal Complexes

Research conducted by Vasilis P. Barberis and J. Mikroyannidis (2006) explored the synthesis of aluminum and zinc complexes using substituted 2-styryl-8-quinolinol derived from reactions involving benzaldehyde derivatives. These complexes exhibited enhanced thermal stability, solubility in organic solvents, and photoluminescence properties, indicating their potential in materials science, especially for optoelectronic applications (Barberis & Mikroyannidis, 2006).

Fluorinated Microporous Polyaminals for CO2 Adsorption

Guiyang Li, Biao Zhang, and Zhonggang Wang (2016) utilized 4-trifluoromethylbenzaldehyde in synthesizing microporous polyaminal networks through a facile polycondensation process. These networks showed increased BET surface areas and enhanced CO2 adsorption capacities, underlining the chemical's role in creating materials for environmental management, specifically in carbon capture and storage technologies (Li, Zhang, & Wang, 2016).

Catalytic Asymmetric Synthesis

A study by M. Yamakawa and R. Noyori (1999) investigated the asymmetric addition of dimethylzinc to benzaldehyde catalyzed by a specific chiral compound, highlighting the importance of 4-(Methylamino)-2-(trifluoromethyl)benzaldehyde in catalyzing reactions that produce optically active molecules. This research contributes to the field of asymmetric synthesis, which is crucial for the production of chiral drugs and chemicals (Yamakawa & Noyori, 1999).

Enhancement of Bioproduction Processes

Tom K. J. Craig and A. Daugulis (2013) demonstrated the use of benzaldehyde derivatives in optimizing conditions for the bioproduction of benzaldehyde by Pichia pastoris in a two-phase partitioning bioreactor. Their research indicates potential applications in biotechnology for the production of flavors and fragrances, enhancing both yield and process efficiency (Craig & Daugulis, 2013).

Electrosynthesis in Ionic Liquids

A. Doherty and Claudine Brooks (2004) explored the electrochemical reduction of benzaldehyde in ionic liquids, demonstrating the compound's utility in electrosynthesis processes. This research opens pathways for developing green chemistry applications, especially in synthesizing alcohols and other organic compounds in an environmentally friendly manner (Doherty & Brooks, 2004).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(methylamino)-2-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-13-7-3-2-6(5-14)8(4-7)9(10,11)12/h2-5,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZUMLDYTMZRFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2665661.png)

![N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide](/img/structure/B2665665.png)

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-phenylmorpholine](/img/structure/B2665668.png)

![2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide](/img/structure/B2665670.png)

![[2-(2-cyano-4-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2665671.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2665675.png)

![Tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B2665677.png)